Ferruginin A
Description
Properties
CAS No. |
73210-81-8 |
|---|---|
Molecular Formula |
C30H36O4 |
Molecular Weight |
460.60 |
Origin of Product |
United States |
Isolation and Purification Methodologies for Ferruginin a
Extraction Techniques from Biological Matrices
The initial step in isolating Ferruginin A is its extraction from the source material. The choice of solvent and technique depends on the biological matrix, whether it is plant tissue or a microbial fermentation broth.
For plant sources, such as the leaves, bark, or fruits of Vismia and Harungana species, solvent extraction is the standard method. si.edunih.gov Methanol (B129727) is frequently employed for the initial extraction. si.edunih.gov For instance, in studies involving Vismia baccifera, fresh leaves were homogenized with cold methanol, filtered, and the remaining plant material (marc) was washed with ethyl acetate (B1210297) (EtOAc) to ensure comprehensive extraction of compounds. si.edu Similarly, the bark of Harungana madagascariensis has been extracted using methanol to obtain a crude extract containing this compound. nih.gov
In the case of microbial sources like actinomycetes or fungi, the process typically begins with large-scale fermentation. d-nb.inforesearchgate.net After the fermentation period, the secondary metabolites, including compounds structurally related to this compound, are extracted from the culture broth. This can be achieved by liquid-liquid extraction with an organic solvent like ethyl acetate or by using adsorbent resins such as Amberlite™ XAD 16N, which capture the compounds from the supernatant. d-nb.infomdpi.com The resin is then washed, and the compounds are eluted with a solvent like acetone. d-nb.info
The resulting crude extract from either plant or microbial sources is a complex mixture of numerous compounds, which is then concentrated under reduced pressure to prepare it for subsequent purification steps. acs.org
| Biological Source | Part/Matrix Used | Extraction Solvent(s) | Reference(s) |
|---|---|---|---|
| Vismia baccifera | Young Leaves | Methanol, Ethyl Acetate | si.edu |
| Vismia macrophylla | Young Leaves | Methanol | si.edu |
| Harungana madagascariensis | Bark, Leaves, Roots | Methanol | researchgate.netnih.gov |
| Marasmius sp. (for related compounds) | Fermentation Broth | Acetone (elution from resin) | d-nb.info |
| Actinomycetes (general) | Fermentation Broth | Ethyl Acetate | mdpi.comwho.int |
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Chromatographic Separation Strategies for this compound
Chromatography is the cornerstone of this compound purification, designed to separate the target compound from other structurally similar molecules in the crude extract. rotachrom.com A combination of different chromatographic techniques is often necessary to achieve high purity.
Initial fractionation of the crude extract is commonly performed using column chromatography with a silica (B1680970) gel stationary phase. si.edunih.govarkat-usa.org The separation is achieved by applying the extract to the column and eluting with a solvent gradient of increasing polarity. For example, a gradient system of chloroform-methanol (from 1% to 10% methanol) has been used to separate fractions from Vismia extracts. si.edu Another common mobile phase system for silica gel chromatography is a mixture of hexane (B92381) and ethyl acetate. arkat-usa.org
Fractions collected from the initial column are analyzed (e.g., by Thin-Layer Chromatography, TLC), and those containing this compound are pooled for further purification. si.edu Preparative Thin-Layer Chromatography (prep-TLC) can be employed as a subsequent step for finer separation. In one instance, a fraction rich in this compound was purified using prep-TLC on silica gel with a mobile phase of ethyl acetate-hexane (2:8), leading to the isolation of the compound. si.edu For analogous compounds like fulvoferruginins, preparative High-Performance Liquid Chromatography (HPLC) has been utilized for final purification. d-nb.info
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference(s) |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Chloroform-Methanol (gradient) | Initial Fractionation | si.edu |
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate | Fractionation/Purification | arkat-usa.orgresearchgate.net |
| Preparative TLC | Silica Gel | Ethyl Acetate-Hexane (2:8) | Fine Purification | si.edu |
| Preparative HPLC | Not specified | Not specified | Purification of Analogs | d-nb.info |
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Non-Chromatographic Purification Approaches (e.g., Crystallization)
Following chromatographic separation, non-chromatographic methods can be used to achieve the highest possible purity. Crystallization is the most common and effective technique in this regard. si.eduacs.org
This process involves dissolving the semi-purified compound in a suitable solvent or solvent mixture and then changing the conditions (e.g., cooling, slow evaporation) to induce the formation of a crystalline solid. Impurities typically remain in the solvent (mother liquor), while the pure compound forms a crystal lattice. This compound and its analogs have been successfully crystallized from various solvent systems. For example, yellow crystals of a related compound were obtained from a hexane-ethyl acetate mixture. arkat-usa.org In another case, a compound was crystallized using diethyl ether (Et2O) at room temperature to yield a pure white powder. acs.org The formation of orange crystals of a Ferruginin-type compound has also been reported from a hexane partition. si.edu
Purity Assessment Methods for Isolated this compound (e.g., HPLC, NMR)
Once the isolation and purification process is complete, the purity of the final this compound sample must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical methods used for this purpose. nih.govbwise.kr
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing the purity of a sample by separating it into its individual components. sepscience.com For this compound, reversed-phase HPLC (RP-HPLC) is typically used. nih.gov The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Research has confirmed the purity of isolated this compound to be higher than 95% using this method. nih.gov A photodiode array (PDA) detector can be coupled with HPLC to analyze the UV-Vis spectrum across a single peak, helping to detect any co-eluting impurities. sepscience.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can also be a powerful tool for purity assessment. bwise.kr While ¹H NMR spectra are used to confirm the identity and structure of the isolated compound by comparing it to literature values, the technique can also reveal the presence of impurities through unexpected signals. si.eduacs.org Furthermore, quantitative NMR (qNMR) is an advanced method that can determine the purity of a substance with high accuracy by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. bwise.krresearchgate.net
The combination of HPLC and NMR provides a comprehensive and reliable assessment of purity, as the two techniques are complementary and can validate each other's findings. specificpolymers.com
| Assessment Method | Principle | Application to this compound | Reference(s) |
|---|---|---|---|
| HPLC | Separates components based on their affinity for stationary and mobile phases. Purity is calculated from peak areas. | Used to confirm purity levels >95% for isolated samples. | nih.govsepscience.com |
| NMR Spectroscopy | Detects nuclei in a magnetic field. Provides structural information and can identify impurity signals. | Confirms structural identity and checks for the presence of impurities. qNMR allows for precise purity determination. | acs.orgbwise.krresearchgate.net |
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Biosynthetic Pathways of Ferruginin a
Precursor Identification and Incorporation Studies for Ferruginin A Biosynthesis
The biosynthesis of this compound is understood to draw upon two fundamental metabolic pathways: the polyketide pathway for the aromatic core and the terpenoid pathway for the prenyl side chains. While specific isotope labeling and incorporation studies for this compound itself are not extensively documented in the available literature, its structural components strongly point to these origins.
The tricyclic anthranoid core is characteristic of polyketides. mdpi.com In fungi, related aromatic structures like xanthones are known to be synthesized from polyketide precursors, which are initiated with acetyl-CoA and elongated with malonyl-CoA units to form an anthraquinone (B42736) intermediate such as emodin (B1671224). mdpi.com This suggests that a similar polyketide-derived precursor, likely an emodin or anthrone-type molecule, serves as the foundational scaffold for this compound. researchgate.netresearchgate.net
The three prenyl groups, including the distinctive gem-diprenyl moiety, are derived from the terpenoid biosynthesis pathway. rsc.org The direct precursor for these groups is dimethylallyl pyrophosphate (DMAPP), an isoprenoid building block. DMAPP itself is synthesized via either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP/DOXP) pathway, which utilize acetyl-CoA or pyruvate (B1213749) and glyceraldehyde-3-phosphate as primary metabolites, respectively.
The phytochemical investigation of plants from the Vismia genus, the natural source of this compound, reveals the co-occurrence of anthraquinones, anthrones, xanthones, and other prenylated derivatives, which supports the hypothesis of a common set of precursors for this class of compounds. researchgate.netresearchgate.net
| Structural Moiety | Hypothesized Precursor(s) | Originating Biosynthetic Pathway | Primary Metabolite Source(s) |
|---|---|---|---|
| Anthranoid Core | Emodin or Emodin Anthrone (B1665570) | Polyketide Pathway | Acetyl-CoA, Malonyl-CoA |
| Prenyl Groups | Dimethylallyl Pyrophosphate (DMAPP) | Terpenoid Pathway (MVA or MEP/DOXP) | Acetyl-CoA or Pyruvate/Glyceraldehyde-3-Phosphate |
Enzymatic Mechanisms and Key Biotransformations in this compound Formation
The assembly of this compound from its precursors requires several key enzymatic transformations, primarily catalyzed by prenyltransferases and cytochrome P450 monooxygenases.
The crucial steps in the biosynthesis are the sequential C- and O-prenylations of the anthranoid scaffold. These reactions are catalyzed by aromatic prenyltransferases (PTs), which transfer the dimethylallyl group from DMAPP to the aromatic acceptor. rsc.org The formation of the gem-diprenyl group at the C4 position is a noteworthy transformation. rsc.org This dearomative gem-diprenylation likely proceeds through a sequential electrophilic substitution mechanism, where two prenyl groups are added to the same carbon atom. rsc.org Studies on engineered fungal prenyltransferases have demonstrated the feasibility of such reactions on aromatic substrates, lending support to this proposed mechanism. rsc.org
Following prenylation, the final heterocyclic furan (B31954) ring is formed via cyclization. This type of oxidative C-O bond formation is commonly catalyzed by cytochrome P450 monooxygenases (P450s). ufma.brnih.gov These heme-containing enzymes activate molecular oxygen to perform highly specific hydroxylations and subsequent cyclizations on complex scaffolds. nih.gov It is hypothesized that a P450 enzyme first hydroxylates one of the prenyl side chains, which is then followed by an intramolecular cyclization to form the furan ring system seen in this compound.
Genetic Basis of this compound Biosynthesis in Producing Organisms
The specific biosynthetic gene cluster (BGC) responsible for producing this compound in Vismia species has not yet been identified or characterized. However, based on the predicted biosynthetic logic, the BGC is expected to contain a specific set of genes. The organization of biosynthetic genes into clusters is a common feature in the production of secondary metabolites in both plants and microbes. uni-marburg.denih.govnih.gov
A putative this compound BGC would likely include:
A Type II Polyketide Synthase (PKS): This multi-enzyme complex would be responsible for synthesizing the anthraquinone or anthrone core from acetyl-CoA and malonyl-CoA.
Aromatic Prenyltransferase(s): One or more genes encoding for prenyltransferases are required to attach the three prenyl groups from DMAPP to the polyketide core. It is possible that a single, promiscuous enzyme or multiple, specific enzymes are involved. uni-marburg.de
Cytochrome P450 Monooxygenase(s): At least one P450 enzyme is predicted to be necessary for the final oxidative cyclization step to form the furan ring.
Regulatory and Transport Genes: The cluster may also contain genes that regulate its expression and genes for transporters to export the final compound.
The discovery of such BGCs is typically achieved through genome mining approaches, using bioinformatic tools like antiSMASH to scan genomic data for sequences homologous to known PKS, prenyltransferase, and P450 genes. uni-marburg.defrontiersin.org
Chemoenzymatic and Synthetic Biology Approaches to this compound Pathway Elucidation
Chemoenzymatic and synthetic biology strategies offer powerful tools for elucidating and potentially engineering complex biosynthetic pathways like that of this compound. researchgate.net These approaches can overcome the challenges of working with slow-growing or genetically intractable native producer organisms.
A key strategy is the use of engineered enzymes to probe biosynthetic steps. For instance, an engineered fungal prenyltransferase has been shown to catalyze dearomative gem-diprenylation on aromatic substrates, a key structural feature of this compound. rsc.org This demonstrates how enzymes can be used as biocatalysts to perform complex, targeted modifications. rsc.org
Heterologous expression is another cornerstone of synthetic biology used for pathway elucidation. semanticscholar.orgescholarship.org Once a candidate BGC is identified through genome mining, it can be transferred into a well-characterized host organism, such as yeast (Saccharomyces cerevisiae) or a model filamentous fungus (Aspergillus species). semanticscholar.orgmdpi.com Successful production of this compound in the heterologous host would confirm the function of the BGC. Subsequently, individual genes within the cluster can be knocked out or expressed individually to assign function to each enzyme through in vitro assays or analysis of accumulated intermediates. researchgate.netnih.govnih.gov These techniques provide a systematic way to decipher the role of each enzyme in the pathway, from the initial polyketide synthesis to the final tailoring and cyclization steps. researchgate.net
Chemical Synthesis and Analog Development of Ferruginin a
Total Synthesis Strategies for Ferruginin A
As of now, a completed total synthesis of this compound has not been reported in peer-reviewed literature. The molecule's dense functionalization, including multiple phenolic hydroxyl groups and three prenyl chains on an anthranoid core, requires a sophisticated and well-controlled synthetic strategy. The following sections outline a plausible, albeit hypothetical, approach to its total synthesis based on established principles of organic synthesis.
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. scielo.sa.cruniroma1.it For this compound, the primary retrosynthetic disconnections would logically target the bonds that are most straightforward to form in the forward synthetic direction.
Key disconnections for this compound would include:
Prenyl Group Disconnections: The three (3-methylbut-2-enyl) groups, commonly known as prenyl or isoprenyl groups, are attached at the C1, C6, and O5 positions. These would be disconnected via the reverse of electrophilic aromatic substitution (for C-prenylation) and Williamson ether synthesis (for O-prenylation). This simplifies the target to a triprenyl-free anthranoid core.
Anthranoid Core Disconnection: The tricyclic anthranoid skeleton can be disconnected using strategies common for polycyclic aromatic compounds. A logical approach would involve a Friedel-Crafts-type disconnection, breaking the central ring to yield two simpler, substituted benzene (B151609) derivatives. These precursors would be designed to contain the necessary functional groups in the correct orientation to facilitate the subsequent cyclization reactions in the forward synthesis.
This analysis transforms the complex target molecule into simpler, more manageable synthetic precursors, laying the groundwork for a convergent synthetic plan.
The forward synthesis based on the retrosynthetic plan would employ several key methodologies. A critical step would be the construction of the central anthranoid ring system from substituted aromatic precursors. This could be achieved through a double Friedel-Crafts acylation/alkylation sequence or related cyclization reactions that form the tricyclic core.
The introduction of the prenyl groups would be another crucial phase.
O-Prenylation: The attachment of the prenyl group to the C5 hydroxyl group would likely be achieved under standard Williamson ether synthesis conditions, using a base to deprotonate the phenol (B47542) followed by reaction with prenyl bromide.
C-Prenylation: The two carbon-linked prenyl groups at C1 and C6 would be introduced via electrophilic substitution reactions. Friedel-Crafts alkylation using prenyl halides and a Lewis acid catalyst is a standard method, although it can be prone to rearrangements. Alternatively, ortho-prenylation of phenols can be achieved through a Claisen rearrangement of an O-prenylated precursor, offering better regiochemical control.
Route optimization would focus on maximizing yields and ensuring correct regioselectivity, particularly during the prenylation steps, as multiple hydroxyl groups and activated aromatic positions are present. The use of protecting groups for the phenolic hydroxyls would be essential to direct the reactions to the desired positions and prevent unwanted side reactions.
Synthetic Methodologies and Route Optimization
Semisynthesis Approaches to this compound Derivatives
Semisynthesis, which involves the chemical modification of a natural product isolated from its native source, is a powerful tool for generating derivatives. redalyc.org For this compound, which can be isolated from Vismia baccifera, semisynthesis offers a practical route to a variety of analogs for SAR studies without undertaking a complex total synthesis. mdpi.comresearchgate.net
Potential semisynthetic modifications of this compound could include:
Esterification or Etherification: The phenolic hydroxyl groups at C4 and C10 are reactive sites suitable for modification. They could be converted to esters or ethers to probe the importance of these acidic protons for biological activity.
Side-Chain Modification: The double bonds of the prenyl groups could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to assess the role of these unsaturated moieties.
Such approaches allow for the rapid generation of a focused library of derivatives to identify key pharmacophoric features.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and less toxic analogs. Studies have compared the antimicrobial activity of this compound with two of its naturally occurring, structurally related analogs: ferruanthrone and vismione B. mdpi.comsciprofiles.com
This compound features a triprenylated anthrone (B1665570) core.
Ferruanthrone shares the anthrone scaffold but differs in the position of its prenyl groups. mdpi.com
Vismione B is a pre-anthraquinone where one prenyl group has cyclized to form a chromane (B1220400) ring. mdpi.com
Comparing the biological activities of these three compounds has provided valuable SAR insights. For instance, this compound was found to have potent activity against both planktonic and biofilm forms of Gram-positive bacteria like Staphylococcus aureus, and it possessed a better therapeutic index (a measure of selectivity for bacterial cells over human cells) compared to ferruanthrone and vismione B. mdpi.comresearchgate.net The subtle structural changes between these analogs lead to significant modifications in their activity and toxicity, confirming that the this compound scaffold is a highly promising and tunable template for developing new antimicrobial agents. mdpi.com
Table 1: Comparison of this compound and its Analogs
| Compound | Core Structure | Key Structural Differences | Reference |
|---|---|---|---|
| This compound | Anthrone | Triprenylated at C1, C6, and O5 | mdpi.com |
| Ferruanthrone | Anthrone | Different positioning of prenyl groups compared to this compound | mdpi.com |
| Vismione B | Pre-anthraquinone | Features a chromane ring from cyclized prenyl group instead of a C-prenyl group | mdpi.com |
Combinatorial Chemistry and Library Generation based on the this compound Scaffold
Combinatorial chemistry is a technique used to rapidly create large, systematic collections of molecules, known as libraries, which can then be screened for biological activity. sciprofiles.com This approach is highly suitable for lead optimization. The characterization of this compound as a "promising scaffold" makes its core structure an ideal starting point for combinatorial library generation. mdpi.com
A combinatorial approach using the this compound scaffold would involve:
Scaffold Synthesis: Efficient synthesis of the core anthranoid ring system.
Parallel Modification: Systematically varying the substituents at multiple positions. For example, a library could be generated by introducing a diverse set of alkyl and aryl groups in place of the prenyl chains or by modifying the phenolic hydroxyls with different functional groups.
This strategy would allow for the exploration of a vast chemical space around the this compound structure. High-throughput screening of the resulting library could rapidly identify new analogs with improved potency, better selectivity, and more favorable pharmacological properties, accelerating the drug discovery process.
Pharmacological and Biological Activity Research of Ferruginin a Preclinical and Mechanistic
Mechanisms of Action of Ferruginin A at Molecular and Cellular Levels
Understanding the molecular and cellular mechanisms of this compound is crucial for evaluating its therapeutic potential. Investigations have pointed towards its ability to interfere with key cellular signaling pathways.
Preclinical research has identified this compound as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. iaea.org The MAPK signaling pathway is a critical regulator of many cellular processes, including proliferation, differentiation, and stress response. thermofisher.com Its hyper-activation is a hallmark of many diseases, including cancer. rndsystems.com this compound's ability to act as a MAPK pathway inhibitor suggests a potential role as a chemotherapeutic agent, with studies indicating it exhibits selective toxicity towards cancer cells while having a low effect on normal human skin fibroblasts. iaea.org This inhibitory action on a key signaling cascade is a significant finding in the validation of its molecular targets. iaea.org
The primary documented cellular pathway modulated by this compound is the MAPK signaling cascade. iaea.org By inhibiting this pathway, this compound can influence a variety of cellular outcomes that are dependent on MAPK signaling, such as cell growth and proliferation. numberanalytics.com While the focus has been on the MAPK pathway, it is understood that plant-derived natural products can interact with numerous biological targets simultaneously, potentially modulating other cellular pathways. openaccessjournals.com However, detailed research specifically documenting this compound's modulation of other cellular pathways is not extensively available in the current scientific literature.
Many therapeutic compounds exert their effects by inhibiting or activating specific enzymes. msdmanuals.com In the context of this compound, its role as a MAPK pathway inhibitor suggests it interferes with the function of kinases within this cascade, such as RAF, MEK, or ERK. iaea.orgrndsystems.com However, specific studies detailing the direct binding kinetics and inhibitory constants of this compound against individual enzymes are limited. The broader classification as a MAPK pathway inhibitor points to a general interference with this enzymatic system. iaea.org
The interaction between a ligand (drug) and a cellular receptor is a fundamental aspect of pharmacology, initiating a cascade of intracellular events. windows.netalliedacademies.org For this compound, specific research identifying its binding to particular cell surface or intracellular receptors and characterizing these ligand-receptor interactions is not well-documented in the available preclinical studies. The current body of research has focused more on its effects on intracellular signaling pathways rather than on initial receptor binding events. iaea.org
Enzyme Inhibition/Activation by this compound
In Vitro Biological Efficacy Studies of this compound
In vitro studies have been instrumental in demonstrating the biological efficacy of this compound, particularly its potent antimicrobial properties. allucent.commdpi-res.com These studies provide foundational data on its spectrum of activity and potency against various microorganisms. msdmanuals.com
This compound has emerged as a promising antimicrobial compound, with notable activity against Gram-positive bacteria. allucent.commdpi-res.com Research has shown it to be effective against both planktonic (free-floating) and biofilm forms of bacteria like Staphylococcus aureus and Staphylococcus epidermidis. allucent.comalrasheedcol.edu.iq The ability to disrupt biofilms is particularly significant, as these structures protect bacteria from conventional antibiotics. wikipedia.org this compound was identified as a potent antimicrobial agent through the screening of an in-house library of natural products. allucent.compelagobio.com
Its antibacterial activity has been quantified using Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of a substance that prevents visible growth of a microorganism. msdmanuals.com this compound has demonstrated potent activity against Gram-positive bacteria with MIC values of 8 µM against Bacillus megaterium, 16 µM against S. epidermidis, and 64 µM against S. aureus. msdmanuals.com Unlike its analogues, vismione B and ferruanthrone, which were largely inactive, this compound showed significant bactericidal effects. msdmanuals.com Further studies indicated MIC values ranging from 4 μg/mL against certain strains of Escherichia coli and Klebsiella pneumoniae to 256 μg/mL against other resistant Gram-negative bacteria.
In addition to its antibacterial properties, this compound has been associated with antifungal activity. Methanol (B129727) extracts of Harungana madagascariensis, from which this compound can be isolated, have shown antifungal effects against various yeast species. While specific MIC values for pure this compound against fungal strains are mentioned as part of the activity of broader extracts, it is recognized as one of the active antibacterial and antifungal constituents of the plant. There is limited specific data on the antiviral activity of this compound itself in the reviewed literature.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC Value | Reference |
| Staphylococcus aureus | Gram-positive | 64 µM | msdmanuals.com |
| Staphylococcus epidermidis | Gram-positive | 16 µM | msdmanuals.com |
| Bacillus megaterium Bm11 | Gram-positive | 8 µM | msdmanuals.com |
| Escherichia coli ATCC10536 | Gram-negative | 4 µg/mL | |
| Klebsiella pneumoniae K2 | Gram-negative | 4 µg/mL | |
| Enterobacter cloacae BM67 | Gram-negative | 4 µg/mL | |
| Escherichia coli AG100A tet | Gram-negative | 256 µg/mL | |
| Pseudomonas aeruginosa PA01 | Gram-negative | 256 µg/mL | |
| Providencia stuartii PS2636 | Gram-negative | 256 µg/mL |
Antimicrobial Activity Research of this compound (e.g., antibacterial, antifungal, antiviral)
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, S. epidermidis)
This compound has shown potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.govresearchgate.net These bacteria are significant human pathogens, often associated with skin and hospital-acquired infections. researchgate.net
In vitro studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against these bacteria. The MIC value for S. aureus (ATCC 25923) was reported to be 64 μM, while for S. epidermidis (ATCC 12228), it was 16 μM. mdpi.com Further investigations revealed that this compound exhibits a bactericidal effect rather than a bacteriostatic one. mdpi.com Against S. aureus, it caused a significant reduction in viable cells at its MIC and 2x MIC, with total killing observed at 4x MIC after 18 hours of treatment. mdpi.com For S. epidermidis, a bactericidal effect was observed at 2x MIC and 4x MIC. mdpi.com
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | 64 | mdpi.com |
| Staphylococcus epidermidis ATCC 12228 | 16 | mdpi.com |
| Bacillus megaterium Bm11 | 8 | nih.gov |
Efficacy against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)
In contrast to its potent effects on Gram-positive bacteria, this compound has been found to be largely inactive against the Gram-negative bacteria tested, including Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922). nih.govmdpi.com Studies have reported MIC values greater than 256 μM for these strains, indicating a lack of significant antibacterial activity. nih.gov The outer membrane of Gram-negative bacteria like P. aeruginosa is known to be significantly less permeable to antibiotics compared to Gram-positive bacteria, which may contribute to this observed resistance. mdpi.com
However, one study did report some activity of this compound against certain Gram-negative strains, with MIC values ranging from 4 μg/mL against E. coli ATCC10536 and Klebsiella pneumoniae K2 to 256 μg/mL against P. aeruginosa PA01. researchgate.net This suggests that the efficacy of this compound against Gram-negative bacteria may be strain-specific and requires further investigation.
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Pseudomonas aeruginosa ATCC 27853 | >256 | nih.gov |
| Escherichia coli ATCC 25922 | >256 | nih.gov |
Anti-Biofilm Activity Research of this compound
Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate and contribute to persistent infections. This compound has demonstrated significant anti-biofilm activity, particularly against S. aureus and S. epidermidis. researchgate.netmdpi.com It has been shown to be effective in disrupting preformed biofilms of these pathogens. nih.govresearchgate.net
Research has indicated that this compound possesses a potent ability to eradicate preformed biofilms of both S. aureus and S. epidermidis, with reported ABC₅₀ (the concentration required to eradicate 50% of the biofilm) values of 1.08 μM and 4.5 μM, respectively. mdpi.com This suggests that this compound is a promising candidate for the development of novel treatments for biofilm-associated infections. researchgate.net The mechanism of its anti-biofilm action is thought to involve the disruption of the biofilm matrix. nih.gov
Antiproliferative and Cytotoxic Mechanisms of this compound in Cancer Cell Lines
This compound has been investigated for its potential as an anticancer agent, with studies demonstrating its antiproliferative and cytotoxic effects against various cancer cell lines. ontosight.ai The major pharmacological actions of such bioactive compounds in cancer are often antiproliferative, cytotoxic, and the induction of apoptosis. researchgate.net
One study reported that this compound exhibited mild cytotoxic activity in MCF-7 breast cancer cells with an IC₅₀ value of 10.41 µg/mL. researchgate.net The IC₅₀ value is a measure of the concentration of a substance needed to inhibit a biological process by half and is a common metric for the potency of anticancer drugs. mdpi.com
Anti-inflammatory and Immunomodulatory Research of this compound
This compound has been shown to possess anti-inflammatory properties. ontosight.ai Inflammation is a complex biological response implicated in a variety of disorders. mdpi.com
In one study, this compound demonstrated a significant anti-inflammatory effect in a heat-induced hemolysis assay, which is a method used to evaluate the anti-inflammatory properties of a molecule by measuring the inhibition of red blood cell lysis. mdpi.com The compound exhibited a maximum of 71.82% inhibition of inflammation at a concentration of 100 µM, with a calculated IC₅₀ value of 53.91 µM. mdpi.com Docking studies have suggested that the anti-inflammatory mechanism of this compound may involve the inhibition of cyclooxygenase-2 (COX-2) and 5'-adenosine monophosphate-activated protein kinase (AMPK). researchgate.netmdpi.com
Antioxidant Activity Research and Mechanisms of this compound
Research has indicated that this compound possesses antioxidant properties. ontosight.airesearchgate.net Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of natural compounds is often evaluated through various in vitro assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) and FRAP (Ferric reducing antioxidant power) assays. japsonline.comresearchgate.net
The antioxidant activity of this compound is thought to contribute to some of its other biological effects, such as its neuroprotective potential. researchgate.net The mechanisms by which this compound exerts its antioxidant effects may involve the regulation of cellular signaling pathways like the FoxO and PI3K-AKT pathways. frontiersin.org
Other Bioactivities (e.g., neuroprotective, antifeedant) and their underlying mechanisms
Beyond the aforementioned activities, this compound has been associated with other biological effects, including neuroprotective and antifeedant properties. ontosight.airesearchgate.net
The neuroprotective effects of compounds like this compound are of significant interest for their potential in treating neurodegenerative diseases. ontosight.ainih.gov The high antioxidant properties of extracts containing this compound are believed to contribute to their neuroprotective effects by mitigating oxidative stress. researchgate.net
Antifeedant activity, which deters feeding in insects and other pests, has also been attributed to compounds isolated from sources known to produce this compound.
In Vivo (Animal Model) Pharmacodynamics and Efficacy Research of this compound
Research into the effects of this compound within a living organism is crucial for understanding its therapeutic potential. This section reviews the methodologies and findings from preclinical animal studies involving extracts containing this compound, which lay the groundwork for future in vivo research on isolated this compound.
To evaluate the therapeutic efficacy of compounds like this compound, researchers utilize various animal models that mimic human diseases. nih.govnih.gov For the plant extracts containing this compound, several models have been established, primarily focusing on infectious diseases and neuroprotection.
Infectious Disease Models: Given the potent in vitro antibacterial activity of this compound against Gram-positive bacteria, animal models of bacterial infection are highly relevant. mdpi.comresearchgate.net One such study utilized Wistar rats to create a model for salmonellosis to test the efficacy of a methanol extract of Harungana madagascariensis. sciresjournals.comresearchgate.net Additionally, in vivo models for malaria, using Plasmodium yoelii nigeriensis-infected mice, have been employed to assess the anti-protozoan activity of ethanolic extracts from the same plant. up.ac.za These models are fundamental for testing the ability of a compound to control and eradicate pathogens in a living system. mdpi.comfrontiersin.org
Neurotoxicity and Neuroprotection Models: The neuroprotective potential of constituents within Harungana madagascariensis has been explored using a cyclophosphamide-induced neurotoxicity model in Wistar rats. jfda-online.com This model creates a state of oxidative stress in the brain, allowing researchers to assess the protective effects of the administered extract. jfda-online.com Such models are critical for investigating potential treatments for neurodegenerative conditions where oxidative damage is a key pathological feature. binasss.sa.crnih.gov
Below is a summary of animal models used in the study of extracts containing this compound.
Table 1: Animal Models for Efficacy Assessment of Harungana madagascariensis Extracts| Disease/Condition Model | Animal Species | Inducing Agent/Method | Purpose of the Model |
|---|---|---|---|
| Salmonellosis | Wistar Rat | Infection with Salmonella typhimurium | To evaluate in vivo antibacterial efficacy. sciresjournals.comresearchgate.net |
| Malaria | Mouse | Infection with Plasmodium yoelii nigeriensis | To assess in vivo antimalarial and anti-protozoan activity. up.ac.za |
| Neurotoxicity | Wistar Rat | Administration of Cyclophosphamide | To investigate neuroprotective effects against oxidative stress. jfda-online.com |
Pharmacodynamic (PD) biomarkers are essential for measuring the effect of a drug on the body. acs.org In the preclinical studies involving extracts of Harungana madagascariensis, researchers have utilized several biomarkers and readouts to quantify the biological response.
Infectious Disease Readouts: In the in vivo anti-salmonella study, the primary pharmacodynamic readout was the number of viable Salmonella typhimurium recovered from the feces of treated rats, providing a direct measure of the extract's antibacterial effect. sciresjournals.com For the antimalarial studies, the key readout was the percentage of chemosuppression and the reduction in parasitemia levels in mice, indicating the extract's ability to inhibit parasite proliferation. up.ac.za
Neuroprotection Biomarkers: In the neurotoxicity model, the level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, in the rat brain was a critical pharmacodynamic biomarker. jfda-online.com A significant decrease in MDA content in the brains of rats treated with the extract indicated a neuroprotective effect. jfda-online.com Additionally, serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) were measured to assess systemic effects. jfda-online.com
Hematological and Growth Parameters: In the salmonellosis model, researchers also monitored hematological parameters and the growth performance of the rats. sciresjournals.comresearchgate.net Normalization of parameters like mean corpuscular hemoglobin (MCH) and lymphocyte counts served as secondary readouts for treatment effectiveness. sciresjournals.com
The following table summarizes the key pharmacodynamic readouts from these studies.
Table 2: Pharmacodynamic Readouts in Animal Studies of Harungana madagascariensis Extracts| Animal Model | Pharmacodynamic Biomarker/Readout | Finding with Extract |
|---|---|---|
| Salmonellosis (Rat) | Fecal count of viable Salmonella typhimurium | Significant reduction in bacterial count. sciresjournals.com |
| Salmonellosis (Rat) | Hematological parameters (TCMH, CCMH, lymphocytes) | Normalization of levels. sciresjournals.comresearchgate.net |
| Malaria (Mouse) | Percentage chemosuppression and parasitemia level | Significant chemosuppression and reduction in parasitemia. up.ac.za |
| Neurotoxicity (Rat) | Malondialdehyde (MDA) content in brain tissue | Significant decrease in MDA content. jfda-online.com |
| Neurotoxicity (Rat) | Serum liver enzymes (AST, ALT) | Suppression of serum activity. jfda-online.com |
Direct comparative efficacy studies of isolated this compound against standard-of-care drugs in animal models are not yet available in the published literature. In vitro studies have compared this compound to its analogues, vismione B and ferruanthrone, showing it has a superior therapeutic index against Gram-positive bacteria. mdpi.comresearchgate.netnih.gov However, these comparisons have not been translated into in vivo models.
The studies on Harungana madagascariensis extracts provide some context. For instance, the anti-salmonella activity of the methanol extract was evaluated, and while a positive control was used, a direct statistical comparison of efficacy with the standard antibiotic was focused on achieving complete clearance of the pathogen. sciresjournals.com In the antimalarial study, the efficacy of the plant extract was compared to the standard drugs chloroquine (B1663885) and artemether, showing significant, albeit generally lower, chemosuppressive activity. up.ac.za These findings underscore the necessity for future in vivo studies using purified this compound to accurately determine its efficacy relative to existing therapies.
Elucidating the mechanism of action in vivo is a critical step in drug development. For this compound, while in vitro studies suggest it acts as an antimicrobial by disrupting bacterial biofilms, there is a lack of published in vivo studies to confirm this mechanism. mdpi.comresearchgate.netnih.gov
The in vivo studies on Harungana madagascariensis extracts suggest mechanisms related to antioxidant and anti-inflammatory effects. In the neuroprotection study, the reduction of the oxidative stress marker MDA points to an antioxidant-based mechanism of action in the brain. jfda-online.com The high phenolic content of the extract is believed to contribute to this activity by scavenging free radicals and chelating iron. jfda-online.com
Future mechanism-based in vivo studies on this compound should aim to correlate its therapeutic effects with specific molecular actions. For its antibacterial properties, this would involve examining its impact on bacterial virulence factors, biofilm formation, and the host immune response within an infected animal model. For potential neuroprotective effects, studies could investigate its influence on specific signaling pathways related to inflammation and cell death in the central nervous system. jfda-online.com
Structure Activity Relationship Sar Studies and Molecular Design Based on Ferruginin a
Methodologies for SAR Elucidation of Ferruginin A Analogs
The elucidation of structure-activity relationships for this compound and its analogs involves a multi-faceted approach combining chemoinformatic screening with comparative biological testing. nih.govnih.gov A primary methodology has been the in silico screening of extensive in-house libraries of natural products and their derivatives. nih.govresearchgate.net This process utilizes chemoinformatics to cluster compounds based on structural similarities, fingerprints, and substructure searches, allowing for the efficient identification of novel chemotypes with potential biological activity. nih.govnih.gov
Following computational identification, the SAR is further explored through comparative biological evaluation. gardp.org In the case of this compound, its antimicrobial activity was systematically compared against structurally related natural compounds, namely Vismione B and Ferruanthrone. nih.govresearchgate.net These analogs share a common biogenetic pathway with this compound but possess distinct structural modifications. nih.gov By assessing the differences in their biological impact—such as antimicrobial potency and cytotoxicity—researchers can deduce the structural features critical for the desired activity. nih.govresearchgate.net Key experimental assays in this process include determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains to quantify potency. nih.gov This comparative analysis is a cornerstone of SAR, as it directly links specific structural changes to observable effects on biological function. nih.govgardp.org
Table 1: Comparative Analysis of this compound and Its Analogs for SAR Elucidation
This interactive table summarizes the key structural differences and resulting biological activity profiles of this compound and its related analogs, which is central to understanding their structure-activity relationships.
| Compound | Key Structural Features | Summary of Biological Activity | Source |
|---|---|---|---|
| This compound | Prenylated emodine-type anthranoid scaffold with three prenyl groups. | Potent antimicrobial and antibiofilm activity against Gram-positive bacteria (e.g., S. aureus, S. epidermidis) with a favorable therapeutic index. | nih.govnih.govresearchgate.net |
| Ferruanthrone | Possesses an anthrone (B1665570) scaffold (a tricyclic aromatic ketone) and differs in the position of the prenyl groups compared to this compound. | Structurally related to this compound but demonstrated a different activity/toxicity profile in comparative studies. | nih.govresearchgate.net |
| Vismione B | A pre-anthraquinone where a C-prenyl group is replaced by a cyclized γ,γ-dimethylallyl chain, forming a chromane (B1220400) ring. | Structurally related to this compound but showed a different activity/toxicity profile; used as a comparator to determine essential features of the this compound scaffold. | nih.govresearchgate.net |
Identification of Pharmacophores and Key Structural Features for this compound Activity
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule's biological activity. cam.ac.uktaylorandfrancis.com For this compound, SAR studies have identified several critical structural components that constitute its pharmacophore for antimicrobial action.
The core scaffold, a prenylated emodine-type anthranoid, is fundamental to its activity. nih.govresearchgate.net The comparison with analogs reveals that even slight modifications to this central structure can lead to significant changes in biological function. nih.gov For instance, the deviation to an anthrone scaffold, as seen in Ferruanthrone, alters the activity profile. nih.govresearchgate.net
Computational Modeling and Chemoinformatics in this compound SAR
Computational modeling and chemoinformatics have been instrumental in the study of this compound, primarily in the initial discovery phase and for understanding its place within a larger chemical space. nih.govnih.gov Chemoinformatics is a discipline that uses computational methods to analyze chemical information, which is particularly useful for navigating the vast number of possible chemical compounds to find those with desired properties. neovarsity.orgamazon.com
The identification of this compound as a novel antimicrobial agent stemmed from a chemoinformatics-driven approach. nih.govnih.gov Researchers employed algorithms to cluster a large in-house library of natural products and their derivatives. nih.govresearchgate.net This clustering was based on a combination of molecular fingerprints and substructure searches, which group molecules with similar structural features. nih.gov This ligand-based virtual screening method allows for the efficient exploration of the library's chemical diversity, helping to prioritize a smaller, more manageable set of molecules for experimental testing. nih.govneovarsity.org
While specific molecular docking or dynamics simulations for this compound are not detailed in the available literature, these computational chemistry methods are a standard part of modern SAR studies. enamine.netembl.org Such techniques are used to predict how a ligand might bind to a protein target, analyze interaction profiles, and build pharmacophore models based on known active compounds. embl.org The initial chemoinformatic screening that successfully identified this compound highlights the power of computational approaches in accelerating the hit identification stage of drug discovery. nih.govenamine.net
Table 2: Application of Computational and Chemoinformatic Methodologies in SAR
This interactive table outlines the computational techniques relevant to the study of this compound and its analogs.
| Methodology | Description | Application in this compound SAR | Source |
|---|---|---|---|
| Chemoinformatic Library Clustering | Uses algorithms to group compounds in a large library based on molecular fingerprints and substructure similarity. | Employed to screen an in-house library of natural products, leading to the identification of this compound as a potential novel antimicrobial chemotype. | nih.govnih.govresearchgate.net |
| Structure-Activity Relationship (SAR) Analysis | Systematically explores the relationship between a compound's chemical structure and its biological activity to guide optimization. | Informs the analysis by comparing the activity of this compound with structurally different analogs (Vismione B, Ferruanthrone) to identify key features. | gardp.orgneovarsity.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. Can be ligand-based or structure-based. | Used to define the key structural features of the this compound scaffold (emodine-type anthranoid core, specific prenylation) that are crucial for its activity. | taylorandfrancis.comembl.org |
| Molecular Docking (General Application) | Predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction. | A standard tool in rational drug design that could be used in future studies to elucidate the specific molecular target of this compound and refine derivatives. | enamine.netmdpi.comaccscience.com |
Rational Design of this compound Derivatives with Enhanced or Modified Biological Profiles
Rational drug design is a strategy that leverages the understanding of a biological target and a compound's SAR to create new molecules with improved properties, such as enhanced potency, better selectivity, or reduced toxicity. mdpi.comnih.gov The research conducted on this compound has firmly established it as a "promising scaffold for the further development of valuable antimicrobial agents". nih.govnih.govresearchgate.net
The finding that even minor structural alterations in its analogs lead to significant changes in activity confirms that the this compound scaffold is highly amenable to medicinal chemistry efforts. nih.gov This sensitivity allows for targeted modifications to fine-tune its biological profile. The goal of such rational design would be to synthesize new derivatives that retain or enhance the potent antibacterial activity while potentially improving other pharmacological properties. mdpi.com
Future rational design strategies based on the this compound scaffold could include:
Systematic Modification of Prenyl Groups: Synthesizing analogs with altered chain lengths, degrees of saturation, or positions of the prenyl groups to probe their precise role in target interaction and optimize activity.
Alteration of the Anthranoid Core: Introducing different substituents onto the aromatic rings of the emodine-type anthranoid core to modulate electronic properties and potentially improve target binding or cell permeability.
Scaffold Hopping and Simplification: Creating structurally simpler analogs that retain the key pharmacophoric features of this compound. This could lead to derivatives that are easier to synthesize while maintaining the desired biological activity. enamine.net
By applying these rational design principles, the this compound scaffold can serve as a versatile starting point for developing next-generation antibiotics. gardp.orgnih.gov
Advanced Analytical Methodologies for Ferruginin a
Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for Ferruginin A Profiling
Chromatographic techniques coupled with mass spectrometry are cornerstone technologies for the analysis of complex mixtures containing natural products. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for profiling this compound. chromatographyonline.comdntb.gov.ua
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. libretexts.orgd-nb.info In a typical workflow, a crude or purified extract containing this compound is injected into the LC system. The components of the mixture are separated on a column (e.g., a C18 or phenyl-hexyl column) based on their physicochemical properties. d-nb.infonih.gov
As the separated components elute from the column, they are introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where they are ionized. The resulting ions, including the molecular ion of this compound, are then subjected to two stages of mass analysis (MS/MS). The first stage selects the precursor ion (the molecular ion of this compound), which is then fragmented through collision-induced dissociation (CID). The second stage analyzes the resulting fragment ions, creating a unique fragmentation pattern or "fingerprint" that is highly specific to the compound's structure, enabling its unambiguous identification and quantification even at trace levels. libretexts.orgchemguide.co.uklibretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. mdpi.com For a compound like this compound, which is not inherently volatile, a derivatization step is typically required to increase its volatility and thermal stability. researchgate.net This involves chemically modifying the molecule, for instance, by silylating the hydroxyl groups.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated in a long capillary column. mdpi.com The separated compounds then enter the mass spectrometer, are ionized (commonly by electron impact - EI), and the resulting ions are detected. mdpi.com The mass spectrum of each compound provides its molecular weight and a characteristic fragmentation pattern that can be compared against spectral libraries (like NIST or WILEY) for identification. d-nb.info GC-MS profiling allows for the separation and identification of this compound from other volatile and semi-volatile metabolites in a given extract. mdpi.comnih.gov
Table 1: Typical Parameters for Chromatographic-Mass Spectrometric Analysis
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Chromatography System | UHPLC or HPLC | Gas Chromatograph |
| Column | C18, Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm) | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Mobile/Carrier Gas | Acetonitrile/Water with additives (e.g., formic acid) | Helium (at a constant flow rate) |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Electron Impact (EI) |
| Mass Analyzer | Triple Quadrupole (TQ), Quadrupole Time-of-Flight (QTOF) | Quadrupole, Ion Trap |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | Full Scan for profiling, Selected Ion Monitoring (SIM) for quantification |
| Sample Preparation | Extraction (e.g., liquid-liquid, solid-phase) | Extraction followed by derivatization (e.g., silylation) |
Hyphenated Techniques for this compound Analysis in Complex Matrices
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing compounds like this compound within intricate biological matrices such as crude plant extracts. windows.net These combinations leverage the strengths of each technique to provide a wealth of information from a single analysis. windows.net
The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) and solid-phase extraction followed by NMR spectroscopy (HPLC-HRMS-SPE-NMR) represents a state-of-the-art workflow for natural product discovery. windows.net In this setup, the crude extract is first separated by HPLC. A portion of the eluent is directed to the HRMS for accurate mass measurement and fragmentation data, allowing for the putative identification of numerous compounds, including this compound. Simultaneously, peaks of interest can be automatically collected onto solid-phase extraction (SPE) cartridges. These isolated compounds can then be eluted from the cartridges and subjected to detailed NMR analysis for definitive structural elucidation. This powerful combination allows for rapid dereplication (identifying known compounds) and the characterization of novel substances in a complex mixture without the need for traditional, time-consuming isolation procedures.
Table 3: Advanced Hyphenated Techniques for Natural Product Analysis
| Technique | Description | Application for this compound |
|---|---|---|
| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry. nih.gov | Sensitive detection and quantification of this compound in complex samples. |
| GC-MS | Couples gas chromatography with mass spectrometry. mdpi.com | Profiling of derivatized this compound and other volatile compounds in an extract. |
| LC-NMR | Directly couples an LC system to an NMR spectrometer. | Provides online structural information of separated compounds, though it can be limited by sensitivity. |
| HPLC-HRMS-SPE-NMR | An integrated system for separation (HPLC), identification (HRMS), isolation (SPE), and structural elucidation (NMR). windows.net | Comprehensive analysis of a crude extract, enabling the identification, quantification, and full structural confirmation of this compound in a single, automated run. |
Spectroscopic Imaging Techniques for this compound Localization
Determining the spatial distribution of a metabolite within biological tissues is crucial for understanding its physiological role. Spectroscopic imaging is a powerful technique that combines spectroscopy and microscopy to visualize the location of specific molecules in situ. researchgate.netresearchgate.net
While direct spectroscopic imaging of this compound has not been explicitly documented, studies on structurally related anthranoids provide a clear methodological blueprint. nih.govnih.gov For instance, a strategy combining spectral imaging (SImaging) with confocal microscopy and mass spectrometry has been successfully used to locate and discriminate fluorescent anthranoids in living plant cells. sciprofiles.comnih.gov Many anthranoids, like this compound, possess fluorescent properties due to their extended aromatic systems. researchgate.net
This approach involves:
Characterizing the Spectral Fingerprint: The unique fluorescence emission spectrum of purified this compound would first be determined.
Confocal Spectral Imaging: A confocal laser scanning microscope would be used to acquire fluorescence images of the tissue or cells of interest. Instead of just measuring intensity, the full emission spectrum is recorded at each pixel of the image.
Spectral Unmixing: Sophisticated algorithms are then used to "unmix" the complex spectra from the tissue, isolating the specific spectral signature of this compound from the autofluorescence of other cellular components. sciprofiles.com
This allows for the precise mapping of this compound to specific cellular or subcellular compartments, such as the vacuole, cell wall, or nucleus. sciprofiles.com Coupling this imaging data with mass spectrometry imaging (MSI) on adjacent tissue sections can further confirm the identity and provide complementary localization information for non-fluorescent metabolites, offering a comprehensive view of the compound's distribution and metabolic context. researchgate.net
Potential Research Applications and Future Directions for Ferruginin a
Conceptual Frameworks for Therapeutic Development based on Ferruginin A Mechanisms
The primary therapeutic potential of this compound identified to date lies in its potent antimicrobial properties, particularly against Gram-positive bacteria. nih.govdntb.gov.ua Research has demonstrated its efficacy against both the free-floating (planktonic) and biofilm forms of significant pathogens like Staphylococcus aureus and Staphylococcus epidermidis. nih.govresearchgate.netresearchgate.net This dual action is a critical attribute for developing new antibiotics, as bacterial biofilms are notoriously difficult to eradicate and are a source of persistent infections.
A key conceptual framework for therapeutic development revolves around using this compound as a chemical scaffold. nih.govdntb.gov.uaresearchgate.net Studies comparing this compound to its structurally related analogues, vismione B and ferruanthrone, have revealed that this compound possesses a superior therapeutic index. nih.govdntb.gov.uaresearchgate.net This indicates a more favorable balance between its efficacy and its toxicity to human cells. The fact that small modifications to the chemical structure of these analogues lead to substantial changes in their activity and toxicity underscores the potential of the this compound scaffold for targeted chemical synthesis and optimization. nih.gov
Future therapeutic development could be conceptualized through the following approaches:
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how different chemical modifications to the this compound molecule affect its biological activity. This could involve creating a series of new analogues to identify the specific parts of the molecule essential for its antibacterial and anti-biofilm effects. researchgate.netnih.gov
Lead Optimization: Modifying the this compound structure to enhance desirable properties such as increased potency, broader antimicrobial spectrum, or improved stability and solubility. scientificupdate.com
Mechanism-Based Design: Once the precise mechanism of action is elucidated, new derivatives can be designed to enhance this mechanism or to overcome potential bacterial resistance.
Table 1: Comparative Profile of this compound and Its Analogues
| Compound | Chemical Class | Key Finding | Source |
|---|---|---|---|
| This compound | Prenylated Emodine-type Anthranoid | Shows potent activity against planktonic and biofilm forms of Gram-positive bacteria; possesses the best therapeutic index of the group. nih.govdntb.gov.uaresearchgate.net | Vismia baccifera var. ferruginea nih.govmdpi.com |
| Vismione B | Prenylated Anthranoid | Used as a structural analogue for comparative studies; has a lower therapeutic index than this compound. nih.govresearchgate.net | Vismia species tandfonline.com |
| Ferruanthrone | Prenylated Anthranoid | Used as a structural analogue for comparative studies; has a lower therapeutic index than this compound. nih.govresearchgate.net | Vismia species nih.gov |
Role of this compound in Chemodiversity and Drug Discovery Research
Nature is a vast reservoir of structurally unique and biologically active molecules, and this chemical diversity, or chemodiversity, is a cornerstone of drug discovery. researchgate.netscielo.br Plants, in particular, produce an extraordinary array of phytochemicals that have historically served as the basis for many therapeutic agents. researchgate.netmdpi.com this compound stands as a prime example of the value of exploring this chemodiversity to find novel molecular scaffolds. nih.govmdpi.com
The discovery of this compound's potent antimicrobial activity was facilitated by a cheminformatics approach that clustered an in-house library of natural products, allowing researchers to identify it as a promising candidate for further testing. nih.govdntb.gov.uaresearchgate.net This highlights a modern approach to drug discovery where computational methods are used to navigate the vast chemical space of natural products.
The role of this compound in drug discovery research is multifaceted:
Source of Novel Scaffolds: As a triprenylated anthranoid, it provides a unique chemical framework that is distinct from many existing classes of antibiotics. nih.gov This is crucial in the fight against antimicrobial resistance, where novel mechanisms of action are desperately needed. researchgate.net
Hit and Lead Compound: In the drug discovery pipeline, this compound serves as a "hit" compound—a molecule with confirmed biological activity. researchgate.net It has the clear potential to be advanced to a "lead" compound, a more refined version that has been chemically modified for improved efficacy and drug-like properties. mdpi.comfrontiersin.org
Tool for Chemical Biology: this compound and its future derivatives can be used as chemical probes to study the biological processes they inhibit, potentially revealing new targets for therapeutic intervention. unina.it
The exploration of compounds like this compound from the genus Vismia reinforces the strategy of investigating specific plant genera known to produce bioactive metabolites as a rich source for drug discovery programs. tandfonline.comtandfonline.com
Unexplored Biological Activities and Mechanistic Hypotheses for this compound
While the antibacterial activity of this compound is its most well-characterized feature, its full biological profile remains largely unexplored. mdpi.com The chemical class to which it belongs and the known activities of other compounds from the Vismia genus suggest several plausible, yet unproven, areas of activity. tandfonline.comtandfonline.com
Mechanistic Hypotheses for Antibacterial Action: The precise molecular mechanism behind this compound's potent effect on bacteria has not been fully elucidated. However, based on related compounds, some hypotheses can be formed. Anthraquinones and other complex aromatic compounds are known to interfere with bacterial integrity and function through various means. tandfonline.com One likely mechanism of action for this compound could be the disruption of the bacterial cell membrane, a mode of action common to many antimicrobial phytochemicals that can lead to rapid cell death and a lower propensity for developing resistance. tandfonline.comnih.gov
Potential Unexplored Activities: The genus Vismia is a rich source of compounds with a wide range of pharmacological properties, including anticancer and antiprotozoal effects. tandfonline.comtandfonline.com This provides a strong rationale for investigating this compound for other bioactivities:
Anticancer Activity: Bioassay-directed fractionation of extracts from Vismia species has led to the isolation of compounds with cytotoxicity against human cancer cell lines. tandfonline.com Given its structural class, this compound could plausibly exhibit similar properties.
Antiprotozoal Activity: Related compounds such as vismione D and emodin (B1671224), also found in Vismia species, have demonstrated activity against protozoan parasites like Leishmania donovani, Trypanosoma brucei rhodesiense, and Plasmodium falciparum. tandfonline.com This suggests that this compound should be screened for similar antiprotozoal effects.
Antifungal Activity: While its antibacterial properties are established, its efficacy against pathogenic fungi remains an open question. Many plant-derived anthranoids and xanthones show antifungal properties, making this a logical next step for investigation. tandfonline.comtandfonline.com
Emerging Technologies and Methodologies for this compound Research
Advancing the study of this compound from a promising natural product to a potential therapeutic lead can be significantly accelerated by leveraging a suite of emerging technologies and methodologies. wikipedia.org
Computational and In-Silico Methods: The initial identification of this compound's potential was aided by cheminformatics. nih.gov Future research can employ more advanced computational tools. Molecular docking could predict how this compound interacts with potential bacterial protein targets, while Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning could guide the synthesis of new analogues by predicting their potency before they are even made. mdpi.comeuropa.eu
High-Throughput Screening (HTS): To explore the undiscovered biological activities hypothesized in the previous section, HTS allows for the rapid testing of this compound and a library of its derivatives against hundreds or thousands of biological targets simultaneously, such as various cancer cell lines, viruses, fungi, and enzymes. mdpi.comresearchgate.net
'Omics' Technologies: To precisely define its mechanism of action, technologies like genomics, proteomics, and metabolomics can be used. By treating bacteria with this compound and analyzing the subsequent changes in their genes, proteins, and metabolites, researchers can gain a detailed understanding of the pathways it disrupts. researchgate.net
Advanced Analytical Techniques: The rapid characterization and identification of novel this compound analogues, whether from synthetic efforts or further bioprospecting, can be streamlined by advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR). mdpi.com
Synthetic Biology and Fermentation: Should total synthesis prove too complex or costly for large-scale production, an alternative route is emerging through biotechnology. unina.it Identifying the biosynthetic gene cluster responsible for producing this compound in Vismia could allow for its transfer into a microorganism like yeast or E. coli for sustainable and scalable production via fermentation. unina.it
Challenges and Opportunities in this compound Research and Development
The path from a promising natural compound to a developed therapeutic agent is filled with both challenges and opportunities. For this compound, the landscape is defined by its significant potential set against the practical hurdles of drug development.
Opportunities:
Addressing Antimicrobial Resistance: The most significant opportunity for this compound is its potential to serve as a scaffold for a new class of antibiotics. mdpi.comresearchgate.net In an era where resistance to existing drugs is a major global health threat, its novel structure and efficacy against difficult-to-treat biofilms are highly valuable. nih.govresearchgate.net
Untapped Bioactivity: The limited research conducted to date means there is a high probability of discovering new and valuable biological activities for this compound and its derivatives, potentially expanding its applications beyond infectious diseases. mdpi.com
Chemical Novelty: As a natural product, this compound possesses a complex and unique three-dimensional structure that provides a starting point for medicinal chemistry that is often superior to those found in typical synthetic compound libraries. researchgate.netfrontiersin.org
Challenges:
Supply and Synthesis: A major hurdle for many natural products is the challenge of supply. frontiersin.org Relying on isolation from the plant source is often not sustainable or scalable for large-scale development. Therefore, the development of a robust and efficient total chemical synthesis for this compound is a critical challenge that must be overcome.
Mechanism Elucidation: A detailed understanding of its mechanism of action is essential for rational drug design and for anticipating potential mechanisms of bacterial resistance. nih.gov This remains a key research gap that needs to be addressed.
Pharmacological Optimization: The raw form of a natural product rarely has the ideal properties (e.g., solubility, stability, bioavailability, toxicity profile) for a human therapeutic. A significant medicinal chemistry effort is required to optimize the this compound scaffold into a viable drug candidate without losing its potent activity. nih.gov
Q & A
Q. How should researchers structure a grant proposal to investigate this compound’s neuroprotective effects, balancing exploratory and hypothesis-driven aims?
- Methodological Answer : Frame aims using the FINER criteria (Feasible, Novel, Ethical, Relevant). For Aim 1 (exploratory), use transcriptomics to identify candidate pathways; for Aim 2 (hypothesis-driven), validate top hits via CRISPR interference. Include a milestone-driven timeline with Go/No-Go decision points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
